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Introduction
SHP099 is a first-in-class, potent, selective, and orally bioavailable small-molecule inhibitor of

Src homology 2 domain-containing phosphatase 2 (SHP2).[1][2] Encoded by the PTPN11

gene, SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal

transduction downstream of various receptor tyrosine kinases (RTKs).[2] It is a key component

of the RAS-ERK mitogen-activated protein kinase (MAPK) signaling pathway, which is

frequently hyperactivated in human cancers.[1][3] Activating mutations in SHP2 are associated

with developmental disorders like Noonan syndrome and various malignancies.[2] SHP099
represents a significant advancement in targeting SHP2, not by competing at the active site,

but through a novel allosteric mechanism that locks the enzyme in an inactive state.[1][2] This

guide provides a detailed overview of the chemical structure, properties, mechanism of action,

and key experimental data related to SHP099.

Chemical Structure and Properties
SHP099 is an aminopyrazine derivative with the formal name 6-(4-amino-4-methyl-1-

piperidinyl)-3-(2,3-dichlorophenyl)-2-pyrazinamine.[4] Its chemical and physical properties are

summarized in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15612028?utm_src=pdf-interest
https://www.benchchem.com/product/b15612028?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27362227/
https://oak.novartis.com/30234/
https://oak.novartis.com/30234/
https://pubmed.ncbi.nlm.nih.gov/27362227/
https://www.medchemexpress.com/SHP099.html
https://oak.novartis.com/30234/
https://www.benchchem.com/product/b15612028?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27362227/
https://oak.novartis.com/30234/
https://www.benchchem.com/product/b15612028?utm_src=pdf-body
https://www.benchchem.com/product/b15612028?utm_src=pdf-body
https://www.caymanchem.com/product/20000/shp099
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 1801747-42-1 [4][5]

Molecular Formula C₁₆H₁₉Cl₂N₅ [4][5]

Molecular Weight 352.26 g/mol [5]

Formal Name

6-(4-amino-4-methyl-1-

piperidinyl)-3-(2,3-

dichlorophenyl)-2-

pyrazinamine

[4]

SMILES

CC1(N)CCN(CC1)C1=CN=C(

C(N)=N1)C1=C(Cl)C(Cl)=CC=

C1

[5]

Solubility
DMSO: 30 mg/mL, DMF: 30

mg/mL, Ethanol: 10 mg/mL
[4]

Appearance White solid [5]

Storage Store at -20°C [4]

Mechanism of Action
SHP099 functions as an allosteric inhibitor, a mechanism that confers high selectivity over

other phosphatases, including its closest homolog SHP1.[6][7] In its basal state, SHP2 exists in

a closed, auto-inhibited conformation where the N-terminal SH2 domain blocks the active site

of the protein tyrosine phosphatase (PTP) domain.[8][9] Upon binding of phosphotyrosine

peptides to the SH2 domains, the enzyme adopts an open, active conformation.[8]

SHP099 uniquely stabilizes the inactive, auto-inhibited state.[1][2] It simultaneously binds to a

tunnel-like pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, effectively

acting as a "molecular glue".[7][8][10] This binding event prevents the conformational change

required for activation, thus locking SHP2 in its closed, catalytically incompetent state.[10] This

allosteric inhibition mechanism is distinct from traditional competitive inhibitors that target the

highly conserved active site of phosphatases, a feature that has historically made developing

selective inhibitors challenging.[7]
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Mechanism of SHP099 allosteric inhibition.

Signaling Pathway Inhibition
RAS-ERK Pathway
SHP2 is a critical positive regulator of the RAS-ERK (MAPK) signaling cascade, which controls

cell proliferation, differentiation, and survival.[2] Upon activation by RTKs, SHP2

dephosphorylates specific substrates, leading to the activation of RAS and the subsequent

phosphorylation cascade of RAF, MEK, and ERK.[5] By locking SHP2 in its inactive state,

SHP099 effectively blocks this signal transmission, resulting in decreased ERK phosphorylation

(p-ERK).[6][11] This suppression of RAS-ERK signaling is the primary mechanism behind

SHP099's anti-proliferative effects in cancer cells driven by RTK hyperactivation.[4][5]
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SHP099 inhibits the RAS-ERK signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b15612028?utm_src=pdf-body-img
https://www.benchchem.com/product/b15612028?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Immune Checkpoint Pathway
Beyond its role in oncogenic signaling, SHP2 is also a key downstream mediator for immune

checkpoint receptors like Programmed Cell Death 1 (PD-1).[2][10] When PD-1 on a T cell binds

to its ligand (PD-L1) on a tumor cell, SHP2 is recruited to the PD-1 receptor. This recruitment

leads to the dephosphorylation of T-cell receptor signaling components, thereby suppressing T-

cell activation and allowing the tumor to evade immune destruction.[10] By inhibiting SHP2,

SHP099 can block this immunosuppressive signal, thereby restoring T-cell activity and

promoting an anti-tumor immune response.[10] This suggests a dual mechanism for SHP099:

direct inhibition of tumor cell growth and enhancement of anti-tumor immunity.
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SHP099 blocks PD-1 immunosuppressive signaling.

Other Signaling Pathways
Studies have also implicated SHP099 in modulating other pathways. For instance, it has been

shown to affect the PI3K/AKT pathway, though the effects appear to be cell-line dependent.[12]

[13] In some models, SHP099 suppressed AKT phosphorylation, while in others, no effect was

observed.[11][12] Additionally, SHP099 has been found to activate STAT3 signaling in

endothelial cells.[13]

Quantitative Data
In Vitro Potency and Selectivity
SHP099 is a highly potent inhibitor of wild-type SHP2 and also shows activity against certain

SHP2 mutants. It exhibits exceptional selectivity, with no detectable activity against a large

panel of other phosphatases and kinases, including the highly homologous SHP1.[6][11]

Table 1: Inhibitory Activity against SHP2 Variants

Target IC₅₀ (µM) Reference

SHP2 (wild-type) 0.071 [4][5][6]

SHP2 (wild-type) 0.690 [3]

SHP2 D61Y 1.241 [3]

SHP2 E69K 0.416 [3]

SHP2 A72V 1.968 [3]

| SHP2 E76K | 2.896 |[3] |

Table 2: Anti-proliferative and Pathway Inhibition Activity in Cell Lines
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Cell Line Cancer Type
Assay
Endpoint

IC₅₀ / EC₅₀ (µM) Reference

MV4-11
Acute Myeloid
Leukemia

Cell Growth 0.32 [3]

TF-1 Erythroleukemia Cell Growth 1.73 [3]

KYSE-520

Esophageal

Squamous Cell

Carcinoma

Cell Proliferation 1.4 [11]

KYSE-520

Esophageal

Squamous Cell

Carcinoma

p-ERK Inhibition ~0.25 [11]

MDA-MB-468 Breast Cancer p-ERK Inhibition ~0.25 [11]

PC9
Lung

Adenocarcinoma
Cell Proliferation

20.1 (4h), 7.5

(24h)
[14]

| PC9GR | Lung Adenocarcinoma (Gefitinib-Resistant) | Cell Proliferation | 24.7 (4h), 8.9 (24h) |

[14] |

Pharmacokinetic Properties
SHP099 has demonstrated favorable pharmacokinetic properties, including oral bioavailability,

making it suitable for in vivo studies.

Table 3: Pharmacokinetic Parameters of SHP099

Parameter Species Value Reference

Oral Bioavailability
(F)

Mouse 46% [11]

Oral Exposure (5

mg/kg PO)
Mouse 565 µM/h [11]

Permeability Caco-2 cells
High, no apparent

efflux
[11]
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| Solubility (pH 6.8 buffer) | - | >0.5 mM |[11] |

Key Experimental Protocols
Western Blot for Measuring p-ERK Inhibition
A common method to evaluate the cellular activity of SHP099 is to measure the

phosphorylation status of ERK, a key downstream target of the SHP2-mediated pathway. A

decrease in the ratio of phosphorylated ERK (p-ERK) to total ERK indicates successful target

engagement by SHP099.[15]

Methodology

Cell Culture and Treatment:

Plate SHP2-dependent cancer cells (e.g., KYSE-520) in 6-well plates and allow them to

adhere overnight.[11][15]

Starve the cells in serum-free media for 4-6 hours.

Pre-treat cells with varying concentrations of SHP099 (e.g., 0.1 to 10 µM) or DMSO

(vehicle control) for 2 hours.[11]

Stimulate the cells with an appropriate growth factor (e.g., 10 ng/mL EGF) for 10-15

minutes to activate the RTK-SHP2 pathway.

Cell Lysis:

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[15]

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase

inhibitors.

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to

pellet cell debris.

Collect the supernatant containing the protein extract.

Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford protein assay

kit to ensure equal protein loading for SDS-PAGE.[15]

SDS-PAGE and Western Blotting:

Normalize protein samples with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5

minutes.[15]

Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.[15]

Perform electrophoresis to separate proteins by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered

Saline with Tween-20 (TBST) for 1 hour at room temperature.[15]

Antibody Incubation and Detection:

Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and

total ERK1/2 overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.

Wash the membrane again three times with TBST.

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands

using a chemiluminescence imaging system.

Data Analysis:

Quantify the band intensities using densitometry software.

Calculate the ratio of p-ERK to total ERK for each treatment condition.
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Normalize the results to the vehicle control to determine the percent inhibition of ERK

phosphorylation.
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Experimental workflow for Western blot analysis.

Conclusion
SHP099 is a seminal molecule in the field of phosphatase inhibitors, demonstrating that highly

selective and potent inhibition can be achieved through an allosteric mechanism. Its ability to

stabilize the auto-inhibited conformation of SHP2 leads to the effective blockade of the RAS-

ERK signaling pathway, which is a critical driver in many cancers. Furthermore, its role in

modulating the PD-1 immune checkpoint pathway opens up possibilities for combination

therapies in immuno-oncology. With its favorable oral bioavailability and demonstrated in vivo

efficacy, SHP099 has established SHP2 as a tractable and promising therapeutic target for a

range of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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